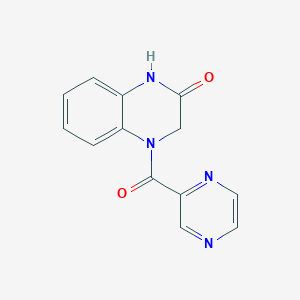

4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one” is a derivative of pyrazine-2-carboxylic acid . Pyrazine-2-carboxylic acid is an endogenous metabolite of L-tryptophan that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .

Synthesis Analysis

The synthesis of pyrazine carboxamide derivatives, such as “this compound”, involves the condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .科学的研究の応用

Condensation and Reaction Behavior

The compound 4-(pyrazine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been explored for its reactivity in various chemical contexts. For instance, the interaction between 1,2-bishydroxylamines and 1,2-dicarbonyl compounds, including derivatives similar to the target compound, resulted in the formation of 2,3-dihydropyrazine-1,4-dioxides. These compounds exhibit a propensity to react with O- and N-nucleophiles, leading to the formation of condensed pyrazines when interacted with specific reagents like o-phenylenediamine, phenylhydrazine, and tert-butylamine (Mazhukin, Tikhonov, Volodarskii & Konovalova, 1993).

Structural and Molecular Analysis

The compound's structural and molecular properties have been a subject of study. A specific quinoxaline derivative underwent synthesis and its structure was confirmed through crystallographic techniques. The crystal system, space group, and unit cell constants were meticulously determined. Additionally, DFT calculations were performed to understand the molecular orbitals, and the compound's structure was further analyzed through Hirshfeld surface studies and energy frameworks. These studies are not only crucial for understanding the compound's inherent characteristics but also for exploring its potential applications in fields like pharmaceuticals and materials science (Abad et al., 2021).

Catalytic and Synthetic Applications

The compound is also noteworthy in the context of catalytic and synthetic chemistry. A protocol was established for the synthesis of highly functionalized N-pyrrolylbenzimidazol-2-ones, involving the rearrangement of variously substituted quinoxalin-2(1H)-ones. This process underscores the compound's utility in facilitating novel ring formations and contributing to the synthesis of complex organic structures, which are of significant interest in pharmaceutical and synthetic organic chemistry (Mamedov et al., 2014).

Multifunctional Behavior in Chemical Sensing and Interactions

The compound's derivatives demonstrate multifunctional behavior with applications in chemical sensing, halochromism, and aggregation-induced emission. These characteristics are crucial for developing novel materials with specific sensing capabilities and for studying molecular interactions. The study of such compounds offers insights into their potential utility in various industrial and research applications, particularly in the development of sensors and materials with unique optical properties (Santhiya, Sen, Natarajan & Murugesapandian, 2021).

Safety and Hazards

特性

IUPAC Name |

4-(pyrazine-2-carbonyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-12-8-17(11-4-2-1-3-9(11)16-12)13(19)10-7-14-5-6-15-10/h1-7H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSGOTDTFFATSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2649842.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2649850.png)

![3-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2649851.png)

![7-Methylthieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2649856.png)

![5-Ethyl-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2649858.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2649863.png)